Vinyl myristate
Overview
Description
Vinyl Myristate, also known as Myristic Acid Vinyl Ester or Vinyl Tetradecanoate, is a biochemical reagent . It has the molecular formula C16H30O2 and a molecular weight of 254.4082 .
Synthesis Analysis
Vinyl Myristate can be synthesized using soap-free emulsion polymerization . In one study, a lipase-Pluronic conjugate was used as a catalyst to synthesize lutein myristate, achieving a conversion of 88.5% . This enzymatic process was found to be reusable for batches in the synthesis of lutein esters .Molecular Structure Analysis
The IUPAC Standard InChI for Vinyl Myristate isInChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h4H,2-3,5-15H2,1H3
. The IUPAC Standard InChIKey is ZQZUENMXBZVXIZ-UHFFFAOYSA-N
. Chemical Reactions Analysis
Vinyl Myristate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is also used in the synthesis of lutein esters .Physical And Chemical Properties Analysis
Vinyl Myristate has a boiling point of 148°C at 4.8 mmHg and a melting point of 15°C . It has a molecular weight of 254.41 .Scientific Research Applications
Summary of the Application
Vinyl Myristate is used in the production of polyvinyl acetate (PVAc) paints . These paints have been used by many artists and are also used globally as a common binder for house paints .
Methods of Application or Experimental Procedures
The production of PVAc paints involves the polymerization of vinyl acetate monomers, which can include Vinyl Myristate. The paints are then applied to various surfaces and allowed to dry .
Results or Outcomes
The use of PVAc paints, including those made with Vinyl Myristate, has facilitated changes in artistic expression in new and innovative ways, which were not as possible with traditional oil paint materials . These new paints also provided several advantages over traditional paints, such as higher resistance to light ageing, improved flexibility, easier preparation and handling, minimal use of organic solvents in some cases, and rapid drying .
Application in PVC Stabilization and Plasticization
Summary of the Application
Vinyl Myristate has been used in the development of a heat stabilizer with good thermal stability, plasticizing performance, and migration resistance for polyvinyl chloride (PVC) . PVC is widely used in packaging, construction, medical, and other fields .
Methods of Application or Experimental Procedures
In this work, two bio-based heat stabilizers, epoxidized cardanol oleate (ECD-OA) and epoxidized cardanol myristate (ECD-MA), were designed and synthesized with different lengths of their alkyl chains and different epoxy contents to provide outstanding compatibility with PVC . The chemical structures of ECD-OA and ECD-MA were confirmed by proton nuclear magnetic resonance and Fourier-transform infrared spectroscopy .
Results or Outcomes
The results suggested that the ECD-MA showed the best thermal stability, and the PVC/30DOP/5ECD-MA film did not turn black after 2 h of thermal aging at 200 °C . In addition, the ECD-MA had good compatibility with PVC, and it had a synergistic plasticizing effect, which caused the film to have a high ductility and tensile strength (320.1% and 19.8 MPa, respectively) .
Safety And Hazards
Future Directions
While specific future directions for Vinyl Myristate were not found in the search results, it’s worth noting that esters like Vinyl Myristate have potential in various fields. For instance, the transesterification of cellulose with vinyl esters in ionic liquid media is suggested as a prospective environmentally friendly alternative to conventional esterification .
Relevant Papers The relevant papers retrieved include a safety assessment of Myristic Acid and its salts and esters as used in cosmetics , a study on the preparation and properties of Poly(vinyl acetate) adhesive modified with Vinyl Versatate , and others. These papers provide valuable insights into the properties and potential applications of Vinyl Myristate and similar compounds.
properties
IUPAC Name |
ethenyl tetradecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h4H,2-3,5-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZUENMXBZVXIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337947 | |
Record name | Vinyl myristate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vinyl myristate | |
CAS RN |
5809-91-6 | |
Record name | Vinyl myristate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005809916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinyl myristate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VINYL MYRISTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M40OUQ8I6U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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